molecular formula C11H21NO4 B12042846 Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate

Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate

Cat. No.: B12042846
M. Wt: 231.29 g/mol
InChI Key: QGEFRGPCFOEDNF-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methyl group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and controlled pH to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by enabling precise control over reaction parameters such as temperature, pressure, and flow rates . This method is advantageous due to its scalability and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as tert-butyl hydroperoxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate: Unique due to its specific stereochemistry and functional groups.

    Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-ethylmorpholine-4-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

    Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-phenylmorpholine-4-carboxylate: Contains a phenyl group, leading to different chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxymethyl and tert-butyl groups.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate

InChI

InChI=1S/C11H21NO4/c1-8-7-15-9(6-13)5-12(8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1

InChI Key

QGEFRGPCFOEDNF-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1CO[C@@H](CN1C(=O)OC(C)(C)C)CO

Canonical SMILES

CC1COC(CN1C(=O)OC(C)(C)C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.